4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol
Description
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol (CAS 258353-09-2) is a pyrimidine derivative with a molecular formula of C₁₃H₁₃F₃N₂S and a molar mass of 302.32 g/mol . Its structure features a dihydropyrimidine core substituted with a 3-(trifluoromethyl)phenyl group at position 1 and a thiol group at position 2. The trifluoromethyl (-CF₃) moiety is a key functional group, known for enhancing metabolic stability and lipophilicity in medicinal chemistry contexts .
Properties
IUPAC Name |
6,6-dimethyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2S/c1-12(2)6-7-18(11(19)17-12)10-5-3-4-9(8-10)13(14,15)16/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIUOUBMCUOXSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and thiolation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the trifluoromethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidine rings.
Scientific Research Applications
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Aromatic Systems : Naphthyl-substituted analogs exhibit larger π-systems, favoring interactions with hydrophobic binding pockets in biological targets .
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than its difluorophenyl analog (e.g., 1-(3,4-Difluorophenyl)- analog) due to the strong hydrophobic character of -CF₃ .
- Solubility : Fluorinated derivatives generally exhibit poor aqueous solubility, but the thiol group (-SH) may improve solubility in polar solvents via hydrogen bonding .
- For example, analogs with 4-(trifluoromethoxy)phenyl groups are linked to anti-inflammatory activity .
Biological Activity
4,4-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H12F3N3S
- Molecular Weight : 297.30 g/mol
- CAS Number : [Not available in search results]
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thiol group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, which could have implications for cancer therapy.
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Biological Activity Data
| Activity Type | Observations |
|---|---|
| Antioxidant | Scavenging activity against DPPH and ABTS radicals; IC50 values reported. |
| Enzyme Inhibition | Inhibition of kinases involved in cancer cell proliferation. |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli in vitro tests. |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant properties of this compound using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Case Study 2: Antimicrobial Activity
In vitro testing against common pathogens revealed that the compound exhibited notable antibacterial activity. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, suggesting its potential use as a therapeutic agent in treating bacterial infections.
Case Study 3: Enzyme Inhibition
Research indicated that the compound acts as a potent inhibitor of specific kinases related to cancer progression. In biochemical assays, it displayed nanomolar potency against c-KIT kinase mutants associated with drug resistance in gastrointestinal stromal tumors.
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : Its ability to inhibit key signaling pathways suggests a role in targeted cancer therapies.
- Neuroprotection : Preliminary findings indicate neuroprotective effects in models of neurodegeneration, warranting further investigation into its use for neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
